Propane, 2-methyl-2-propoxy-

Vue d'ensemble

Description

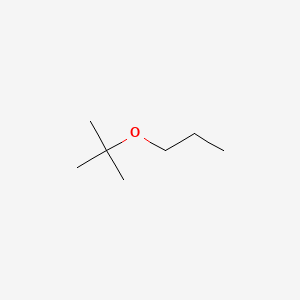

Propane, 2-methyl-2-propoxy- is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its systematic name, 2-methyl-2-propoxypropane. Ethers like this one are commonly used as solvents and intermediates in organic synthesis due to their relatively low reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethers like propane, 2-methyl-2-propoxy-, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For propane, 2-methyl-2-propoxy-, the reaction would involve 2-methylpropan-2-ol and 1-bromopropane under basic conditions to form the desired ether.

Industrial Production Methods

In industrial settings, the production of ethers often involves catalytic processes. For propane, 2-methyl-2-propoxy-, a common method might involve the use of acid catalysts to facilitate the reaction between alcohols and alkenes. This method is efficient and can be scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Propane, 2-methyl-2-propoxy- can undergo several types of chemical reactions, including:

Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.

Substitution: Ethers can undergo nucleophilic substitution reactions, particularly under acidic conditions where the ether oxygen is protonated, making it a better leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can facilitate substitution reactions.

Major Products

Oxidation: The major products of oxidation are often peroxides or hydroperoxides.

Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, using a halide ion can produce an alkyl halide.

Applications De Recherche Scientifique

Chemical Applications

Solvent in Organic Synthesis

- Propane, 2-methyl-2-propoxy- is primarily used as a solvent in organic chemistry due to its ability to dissolve a wide range of organic compounds. Its low reactivity makes it an ideal medium for various chemical reactions, including nucleophilic substitutions and eliminations.

Intermediate in Synthesis

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its branched structure allows for specific interactions that can be crucial in multi-step synthetic pathways.

Biological Applications

Membrane Permeability Studies

- Ethers like propane, 2-methyl-2-propoxy- are utilized in biological research to study membrane permeability. They can alter membrane fluidity, thus facilitating the uptake of drugs or other molecules into cells.

Drug Delivery Systems

- Due to its solvent properties, this compound is explored in drug delivery systems where it helps dissolve hydrophobic drugs, enhancing their bioavailability.

Medical Applications

Synthesis of Therapeutic Agents

- While not commonly used as a pharmaceutical agent itself, propane, 2-methyl-2-propoxy- is involved in the synthesis of therapeutic compounds. Its role as a solvent and reagent can aid in the development of new drugs with potential medicinal properties.

Industrial Applications

Solvent for Industrial Chemicals

- In industrial settings, propane, 2-methyl-2-propoxy- is employed as a solvent for producing various chemicals and materials. Its effectiveness in dissolving different substances makes it valuable in manufacturing processes.

Safety and Toxicity

While specific toxicity data for propane, 2-methyl-2-propoxy- is limited, ethers generally exhibit moderate toxicity profiles. Common safety concerns include potential irritations and central nervous system effects upon inhalation. Additionally, ethers can oxidize to form peroxides that may pose explosive risks under certain conditions.

Case Studies

- Membrane Permeability Studies : Research indicates that ethers can significantly influence cellular membrane properties. Studies have shown that propane, 2-methyl-2-propoxy- can enhance the permeability of membranes to various solutes, which is crucial for drug delivery applications.

- Synthesis of Medicinal Compounds : In laboratory settings, this compound has been utilized as a solvent in synthesizing complex molecules that have shown potential therapeutic effects. Its unique structure allows for specific interactions during chemical reactions that are essential for developing new pharmaceuticals.

Mécanisme D'action

The mechanism by which propane, 2-methyl-2-propoxy- exerts its effects depends on the specific reaction or application. In general, ethers can act as solvents, stabilizing reactive intermediates and facilitating chemical reactions. The oxygen atom in the ether can participate in hydrogen bonding, affecting the solubility and reactivity of other compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.

Tetrahydrofuran: A cyclic ether with different physical properties and reactivity.

Ethylene glycol dimethyl ether: A more polar ether used in different applications.

Uniqueness

Propane, 2-methyl-2-propoxy- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure can affect its boiling point, solubility, and reactivity compared to linear ethers.

Activité Biologique

Chemical Identity

Propane, 2-methyl-2-propoxy- (C₇H₁₆O), also known as 2-methyl-2-propoxypropane, is an ether characterized by its branched structure. Ethers are generally recognized for their applications as solvents and intermediates in organic synthesis due to their relatively low reactivity and ability to stabilize reactive intermediates.

Molecular Structure

The molecular formula is C₇H₁₆O, indicating the presence of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom. Its structure influences its physical and chemical properties, such as boiling point and solubility.

The biological activity of propane, 2-methyl-2-propoxy- is largely influenced by its role as a solvent and reagent in various biochemical processes. Ethers can facilitate membrane permeability studies and influence the solubility of hydrophobic compounds in biological systems. The oxygen atom in ethers participates in hydrogen bonding, which can affect the interactions between biological molecules.

Safety and Toxicity

While specific toxicity data for propane, 2-methyl-2-propoxy- is limited, ethers are generally considered to have moderate toxicity profiles. Common concerns with ethers include potential irritations, central nervous system effects upon inhalation, and possible reproductive toxicity. For instance, ethers can be oxidized to form peroxides that may pose explosive risks under certain conditions .

Research Findings

Research into the biological activities of ethers like propane, 2-methyl-2-propoxy- has shown that they can influence various biological processes:

- Solvent Properties : Ethers are used in biological studies to dissolve compounds that are otherwise insoluble in water, thereby facilitating experiments on drug delivery and membrane interactions.

- Chemical Reactivity : The compound can undergo oxidation and nucleophilic substitution reactions, which may be relevant in synthesizing biologically active molecules or investigating metabolic pathways .

Case Studies

- Membrane Permeability Studies : Ethers have been employed to study the permeability of cellular membranes. Research has demonstrated that ethers can alter membrane fluidity and permeability, affecting the uptake of drugs or other molecules .

- Synthesis of Medicinal Compounds : Propane, 2-methyl-2-propoxy- has been utilized as a solvent in synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for specific interactions during chemical reactions that are crucial for developing new pharmaceuticals .

Comparison with Similar Compounds

| Compound | Structure Type | Solvent Properties | Biological Applications |

|---|---|---|---|

| Propane, 2-methyl-2-propoxy- | Ether | Moderate | Drug delivery studies |

| Diethyl ether | Ether | High | General solvent |

| Tetrahydrofuran | Cyclic ether | High | Polymer synthesis |

Unique Features

Propane, 2-methyl-2-propoxy- stands out due to its branched structure compared to linear ethers. This branching affects its boiling point and solubility characteristics, making it a suitable candidate for specific applications in organic synthesis and biological studies .

Propriétés

IUPAC Name |

2-methyl-2-propoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVQUMLGWRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334339 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29072-93-3 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.